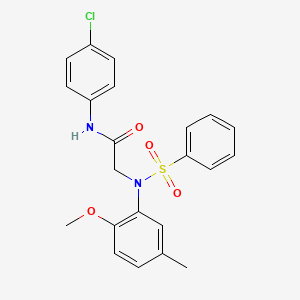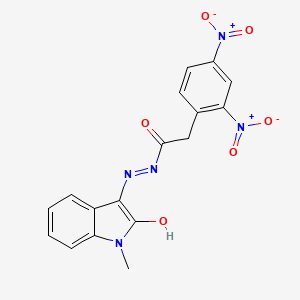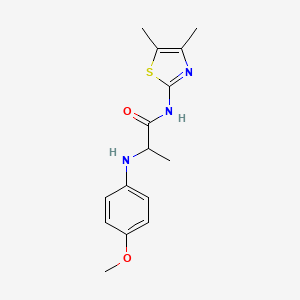![molecular formula C22H22N2O2 B5235437 2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5235437.png)
2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone, also known as Menadione, is a synthetic compound that belongs to the vitamin K family. It is a yellow crystalline powder that is soluble in water and ethanol. Menadione is commonly used in scientific research to study its biochemical and physiological effects on cells and organisms.
Mecanismo De Acción
2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone acts as a pro-oxidant by generating ROS in cells. It can also inhibit the activity of enzymes that are involved in the antioxidant defense system, such as glutathione peroxidase and catalase. This compound can also activate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on cells and organisms. It can induce apoptosis, autophagy, and necrosis in cells. This compound can also affect the expression of genes involved in cell cycle regulation, DNA repair, and oxidative stress response. In animals, this compound can affect blood clotting and bone metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone is a useful tool for studying oxidative stress and cell signaling pathways in cells and organisms. It is relatively easy to synthesize and has a long shelf life. However, this compound can be toxic to cells at high concentrations and can generate non-specific effects due to its pro-oxidant activity. Therefore, careful experimental design and optimization of this compound concentration and exposure time are necessary to obtain reliable results.
Direcciones Futuras
There are many future directions for 2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone research. One area of interest is the role of this compound in cancer therapy. This compound has been shown to induce apoptosis in cancer cells and can sensitize them to chemotherapy and radiation therapy. Another area of interest is the development of this compound analogs with improved efficacy and specificity for targeting specific cell signaling pathways. Additionally, this compound can be used as a tool for studying the role of ROS in aging and age-related diseases.
Métodos De Síntesis
2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone can be synthesized by the reaction of 2-methylnaphthalene with ethylamine and phenylhydrazine, followed by the addition of pyrrolidine and oxidation with potassium permanganate. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone has been extensively studied for its scientific research application. It is commonly used as a tool to study oxidative stress and cell signaling pathways. This compound can induce oxidative stress by generating reactive oxygen species (ROS) in cells. This can lead to cell death or activation of cell signaling pathways. This compound has been used to study the role of ROS in aging, cancer, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(N-ethylanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-2-24(16-10-4-3-5-11-16)20-19(23-14-8-9-15-23)21(25)17-12-6-7-13-18(17)22(20)26/h3-7,10-13H,2,8-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZAJPWTTXVUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5235374.png)

![5-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5235377.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5235399.png)
![2-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5235407.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B5235414.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5235426.png)

![N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5235448.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5235458.png)

![ethyl 1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5235464.png)
